molecular formula C7H12ClN3O2S B13519964 Ethyl5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylatehydrochloride

Ethyl5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylatehydrochloride

Cat. No.: B13519964
M. Wt: 237.71 g/mol
InChI Key: PSYKVLMRSQIEDD-UHFFFAOYSA-N
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Description

Ethyl5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylatehydrochloride is a chemical compound that has recently gained recognition in scientific research.

Preparation Methods

The synthesis of Ethyl5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylatehydrochloride involves several steps. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the corresponding 1,3,4-thiadiazole derivatives, which are then further processed to obtain the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylatehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and phenylisothiocyanate . The major products formed from these reactions are typically other thiadiazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

Ethyl5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylatehydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has shown potential as an antimicrobial agent, with studies indicating its effectiveness against E. coli, B. mycoides, and C. albicans . Additionally, it is being explored for its potential use in industrial applications, such as in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. While the exact molecular targets are still under investigation, it is believed that the compound exerts its effects by interfering with the synthesis of essential biomolecules in microorganisms, leading to their inhibition or death . Further research is needed to fully elucidate the pathways involved and to optimize its use in various applications .

Comparison with Similar Compounds

Ethyl5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylatehydrochloride can be compared with other similar compounds, such as 2-[(methylamino)methyl]phenol . While both compounds share some structural similarities, this compound is unique due to its specific thiadiazole ring structure, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for further research and development in various fields .

Properties

Molecular Formula

C7H12ClN3O2S

Molecular Weight

237.71 g/mol

IUPAC Name

ethyl 5-(methylaminomethyl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H11N3O2S.ClH/c1-3-12-7(11)6-10-9-5(13-6)4-8-2;/h8H,3-4H2,1-2H3;1H

InChI Key

PSYKVLMRSQIEDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(S1)CNC.Cl

Origin of Product

United States

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